Required Intermediate for E926495 Kinase Inhibitor Synthesis – Functional Differentiation from Non-Trifluoromethyl Analogs
The synthesis of E926495, a multikinase inhibitor with reported IC50 values of 5 nM (RET), 10 nM (FLT3), and 15 nM (KDR), relies on 4-amino-2-(trifluoromethyl)benzaldehyde as a key intermediate to install the trifluoromethylbenzene moiety [1]. In contrast, the corresponding 4-amino-2-fluorobenzaldehyde (CAS 777089-27-7) lacks the bioisosteric -CF3 group and cannot yield the same inhibitor; its use would result in a structural derivative with unknown selectivity and potency [2].
| Evidence Dimension | Structural Requirement for Bioactive Conformation |
|---|---|
| Target Compound Data | Key intermediate for E926495 (IC50: RET = 5 nM, FLT3 = 10 nM, KDR = 15 nM) |
| Comparator Or Baseline | 4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) – cannot access same pharmacophore |
| Quantified Difference | Retention of kinase inhibition depends on -CF3 group; replacement results in total loss of defined potency profile |
| Conditions | In vitro kinase profiling (Weisberg et al., 2010) |
Why This Matters
For procurement in kinase inhibitor research, only the -CF3 substituted aldehyde leads to the desired bioactive scaffold; structurally similar aldehydes lead to uncharacterized or inactive compounds.
- [1] Weisberg E. et al. (2010) Potent multi-targeted kinase inhibitor with activity in thyroid cancer models. Genes Cancer, 1, 1021-1032. View Source
- [2] Delta-Bio. 4-Amino-2-trifluoromethylbenzaldehyde – Application data. Available at: https://www.delta-b.com/spots/583895.html (accessed 2026-04-25). View Source
